1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
CAS No.: 1956340-44-5
Cat. No.: VC15809370
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride - 1956340-44-5](/images/structure/VC15809370.png)
Specification
CAS No. | 1956340-44-5 |
---|---|
Molecular Formula | C9H12ClN3 |
Molecular Weight | 197.66 g/mol |
IUPAC Name | 1,4-dimethylbenzimidazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)11-9(10)12(7)2;/h3-5H,1-2H3,(H2,10,11);1H |
Standard InChI Key | MACFEUZQXADXHP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)N(C(=N2)N)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzimidazole scaffold—a fusion of benzene and imidazole rings—with methyl substitutions at the 1 and 4 positions and an amine group at position 2 (Figure 1). The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility .
Molecular Formula:
Molecular Weight: 209.67 g/mol (calculated from , 161.20 g/mol + HCl, 36.46 g/mol) .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is documented in the provided sources, analogous benzimidazole syntheses suggest plausible routes. A common method involves cyclocondensation of substituted 1,2-phenylenediamines with carboxylic acid derivatives or anhydrides .
For example, N-benzylated isatoic anhydride (3,1-benzoxazine-2,4-dione) reacts with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid to yield substituted benzimidazoles . Adapting this approach:
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Methylation: Introduce methyl groups at positions 1 and 4 via alkylation of the benzimidazole precursor.
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Amine Functionalization: Incorporate the 2-amine group through nucleophilic substitution or reductive amination.
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Salt Formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt .
Critical Reaction Parameters:
Compound | Target | IC₅₀ (μM) | Source |
---|---|---|---|
BBZ-11a | Hu Topo I | 0.89 | |
BBZ-12b | AT-rich DNA | 1.12 | |
1,4-Dimethyl derivative | Hypothetical | N/A |
Applications in Medicinal Chemistry
Drug Development
The hydrochloride salt’s improved solubility makes it a candidate for oral formulations. Potential applications include:
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Antimicrobial Agents: Benzimidazoles exhibit activity against bacteria and fungi by disrupting cell wall synthesis .
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Antiproliferative Agents: Methyl substitutions may enhance binding to kinase domains in cancer cells .
Challenges and Limitations
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